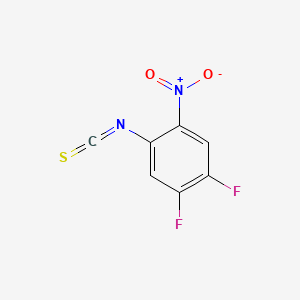

4,5-Difluoro-2-nitrophenyl Isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Difluoro-2-nitrophenyl Isothiocyanate is a fluorinated aromatic compound that features both nitro and isothiocyanate functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4,5-difluoro-2-nitroaniline with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and less toxic reagents is preferred to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Difluoro-2-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like dimethylformamide (DMF) or dichloromethane.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Amino Derivatives: Resulting from the reduction of the nitro group.

Aplicaciones Científicas De Investigación

4,5-Difluoro-2-nitrophenyl Isothiocyanate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel materials with unique properties

Mecanismo De Acción

The mechanism of action of 4,5-Difluoro-2-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines. This leads to the formation of thiourea derivatives, which can further undergo various transformations. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluorophenyl Isothiocyanate

- 4-Fluorophenyl Isothiocyanate

- 4-Nitrophenyl Isothiocyanate

Uniqueness

4,5-Difluoro-2-nitrophenyl Isothiocyanate is unique due to the presence of both fluorine and nitro groups on the aromatic ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs .

Actividad Biológica

4,5-Difluoro-2-nitrophenyl isothiocyanate (DFNITC) is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C8H5F2N3O2S

- Molecular Weight : 233.21 g/mol

- IUPAC Name : this compound

DFNITC exerts its biological effects primarily through the following mechanisms:

- Protein Modification : The isothiocyanate group can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.

- Cell Signaling Pathways : DFNITC has been shown to influence various signaling pathways, including those involved in apoptosis and inflammation.

Anticancer Activity

Research indicates that DFNITC possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer. The compound's mechanism involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.5 |

| PC-3 (Prostate Cancer) | 10.0 |

| A549 (Lung Cancer) | 12.0 |

Antimicrobial Activity

DFNITC exhibits antimicrobial properties against a range of pathogens. Studies have reported:

- Minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

- Activity against fungi, indicating broad-spectrum antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Breast Cancer Research : A study evaluated the effects of DFNITC on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.

- Antimicrobial Efficacy : In a comparative study with standard antibiotics, DFNITC demonstrated comparable or superior activity against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

DFNITC can be compared to other isothiocyanates such as phenethyl isothiocyanate (PEITC) and sulforaphane:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| DFNITC | High | Moderate | High |

| PEITC | Moderate | High | Moderate |

| Sulforaphane | High | Moderate | High |

Propiedades

Fórmula molecular |

C7H2F2N2O2S |

|---|---|

Peso molecular |

216.17 g/mol |

Nombre IUPAC |

1,2-difluoro-4-isothiocyanato-5-nitrobenzene |

InChI |

InChI=1S/C7H2F2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |

Clave InChI |

WLSQSKLOQTWHAC-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.